1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
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Overview
Description
Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity. It can include looking at what types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting and boiling points, its solubility in various solvents, its stability under different conditions, and its spectral properties .Scientific Research Applications
Rho Kinase Inhibition
The compound 1-(1H-indazol-5-yl)-3-(4-nitrophenyl) tetrahydropyrimidin-2(1H)-one, a derivative of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one, exhibits Rho Kinase inhibitory activity. This is significant in vasorelaxant activity studies, as demonstrated by its effects on rat basilar artery ring relaxation (Yao et al., 2018).
Anti-inflammatory Activity
Certain derivatives, like 1-(pyrimidin-2-yl)-3-pyrazolin-5-ones and 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones, have shown significant anti-inflammatory, analgesic, and antipyretic activities, comparable to standard reference drugs (Badawey & El-Ashmawey, 1998).
Synthesis of Heteroaryl Ethanamines
The compound has been used in the synthesis of a series of heteroaryl ethanamines, which are important in the development of novel pharmaceuticals. This includes the synthesis of compounds like (S)-1-(pyrimidin-4-yl)ethan-1-amines (Svete et al., 2015).
Antimicrobial and Antifungal Activities
Various derivatives, such as 5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, have been synthesized and shown to possess antimicrobial and antifungal properties in vitro (Komykhov et al., 2017).
Synthesis and Antibacterial Activity
Derivatives like ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate have shown antibacterial activity against various strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Structural and Electronic Studies
These compounds have been studied for their structural and electronic properties, such as in the case of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, using methods like Density Functional Theory (DFT) (Murugavel et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-10-4-1-3-9-8(10)7-14-15(9)11-12-5-2-6-13-11/h2,5-7H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDQUYMZRBYEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=NC=CC=N3)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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